4-Isopropyl-1-methyl-1H-imidazol-2-amine
Description
Properties
IUPAC Name |
1-methyl-4-propan-2-ylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)6-4-10(3)7(8)9-6/h4-5H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFNLKZHXWZBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Substituent Position and Type
- 4-Isopropyl-1-methyl-1H-imidazol-2-amine : Features a compact aliphatic isopropyl group (4-position) and a methyl group (1-position), optimizing steric bulk while retaining moderate lipophilicity.
- 1-Isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride (Imazapic): Contains an imidazolinone ring with a methylnicotinic acid side chain. The additional carboxylic acid group enhances water solubility, making it suitable for herbicidal applications (e.g., Imazapic’s use as a ALS inhibitor) .
- 5-(4-Fluorophenyl)-1H-imidazol-2-amine : Aryl substitution at the 5-position introduces aromaticity and electron-withdrawing effects via fluorine, likely enhancing binding to hydrophobic enzyme pockets .
Saturation and Conformational Rigidity
- 1H-Imidazol-2-amine,4,5-dihydro-1-propyl : Partial saturation of the imidazole ring (4,5-dihydro) reduces aromaticity, increasing conformational flexibility compared to fully aromatic analogs. The propyl group at the 1-position may enhance lipid membrane permeability .
Physicochemical Properties
Preparation Methods
Synthesis via Reaction of α-Haloaldehydes with Acetamidine Hydrochloride
A closely related preparation method involves the synthesis of 2-methylimidazole-4-formaldehyde by reacting 2-bromopropionaldehyde with acetamidine hydrochloride under controlled temperature and inert atmosphere conditions. This method avoids generation of strong acid gases and yields stable intermediates, making it suitable for scale-up and industrial production. The process involves:
- Cooling a mixture of 2-bromopropionaldehyde and acetamidine hydrochloride in a solvent under nitrogen protection.
- Adding a strong base gradually while maintaining temperature below -15 °C.
- Stirring and gradual warming to room temperature to complete the reaction.
- Isolation of 2-methylimidazole-4-formaldehyde by post-treatment.
This intermediate can be further functionalized to introduce N-substituents, such as methyl or isopropyl groups, through nucleophilic substitution or alkylation reactions.
| Step | Reagents & Conditions | Temperature | Notes | Yield (%) |
|---|---|---|---|---|
| s1-1 | 2-bromopropionaldehyde + acetamidine hydrochloride in solvent | -50 to 0 °C | Under N2 atmosphere | - |
| s1-2 | Addition of strong base in batches | < -15 °C | Temperature control critical | - |
| s1-3 | Stirring and warming to 15-25 °C | 15-25 °C | Reaction completion | ~53% (calculated by 2-bromopropionaldehyde) |
| s1-4 | Post-treatment and isolation | Room temp | Stable intermediate | - |
Amination at the 2-Position of Imidazole
The introduction of the amino group at position 2 can be achieved by:
- Direct reaction of imidazole derivatives with amination agents such as ammonia or amines under mild conditions.
- Alternatively, reduction of imidazole-2-yl aldehydes or nitriles to the corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
For example, a related imidazole derivative was reduced with LiAlH4 in dry tetrahydrofuran under inert atmosphere, followed by careful quenching and workup to yield the corresponding aminomethyl imidazole.
| Step | Reagents & Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| s3-1 | Imidazole-2-yl aldehyde + LiAlH4 | Dry THF | 0 °C to room temp | Inert atmosphere |
| s3-2 | Quenching with water and base | - | Controlled addition | Gas evolution observed |
| s3-3 | Filtration and isolation | - | - | Product purification |
Summary Table of Preparation Method Steps
| Step No. | Description | Key Reagents | Conditions | Outcome/Yield |
|---|---|---|---|---|
| 1 | Formation of 2-methylimidazole-4-formaldehyde | 2-bromopropionaldehyde, acetamidine hydrochloride, strong base | -50 to 25 °C, N2 atmosphere | ~53% yield, stable intermediate |
| 2 | N1 and C4 alkylation | Alkyl halides (e.g., methyl bromide, isopropyl bromide), strong base | THF, -5 to 15 °C, N2 atmosphere | Alkylated imidazole derivatives |
| 3 | Amination at C2 | LiAlH4 or similar reducing agent | Dry THF, 0 °C to RT | Aminated imidazole, purified product |
Research Findings and Considerations
- The preparation method involving 2-bromopropionaldehyde and acetamidine hydrochloride avoids the generation of harmful acid gases, making it environmentally favorable and industrially scalable.
- Alkylation reactions require careful temperature control and inert atmosphere to prevent side reactions and ensure high selectivity.
- Reduction steps for amination are sensitive and require controlled quenching due to gas evolution and potential hazards.
- No direct photocatalytic or metal-catalyzed methods have been reported specifically for this compound, but related imidazole derivatives have been synthesized via mild base-catalyzed or visible light-mediated methods, which could be explored for future improvements.
Q & A
Basic: What synthetic methodologies are effective for preparing 4-Isopropyl-1-methyl-1H-imidazol-2-amine?
Methodological Answer:
Synthesis typically involves cyclization reactions using imidazole precursors. For example:
- HBr-mediated cyclization : Refluxing intermediates with hydrobromic acid (HBr) under controlled conditions to form the imidazole ring, as demonstrated in analogous benzoimidazole syntheses .
- Phosphorus oxychloride (POCl₃) : Used to activate carbonyl groups in thiosemicarbazide derivatives, facilitating cyclization at elevated temperatures (e.g., 90°C) .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves yield and purity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for methyl (δ ~1.2–1.4 ppm) and isopropyl groups (δ ~2.5–3.0 ppm), with imidazole ring protons appearing as singlets (δ ~6.8–7.5 ppm) .
- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C-N vibrations (~1600 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight (C₇H₁₃N₃: 139.2 g/mol) via ESI or EI-MS .
Advanced: How can X-ray crystallography using SHELX software aid in confirming the molecular structure?
Methodological Answer:
- Data collection : Use high-resolution diffraction data (e.g., Cu-Kα radiation) to resolve bond lengths and angles.
- Refinement with SHELXL : Optimize structural parameters (e.g., anisotropic displacement for non-H atoms) and validate via R-factor convergence (<5% for high-quality data) .
- Validation tools : Check for steric clashes, hydrogen bonding, and torsional angles using CCDC reference databases (e.g., CCDC 1038591 for imidazole derivatives) .
Advanced: How to address contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
- Crystallographic resolution : If NMR signals overlap (e.g., due to tautomerism), use X-ray diffraction to unambiguously assign the structure .
- Isotopic labeling : Introduce ¹⁵N or ²H isotopes to clarify ambiguous proton environments .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hygroscopic degradation .
- Handling : Use PPE (gloves, lab coat) and avoid skin contact due to potential irritancy .
Advanced: What strategies are employed to determine the compound's potential biological targets?
Methodological Answer:
- Virtual screening : Use molecular docking (e.g., targeting uPAR or histamine receptors) to predict binding affinities .
- SAR studies : Modify substituents (e.g., isopropyl or methyl groups) and assess activity changes in cell-based assays .
- High-throughput assays : Screen against kinase or GPCR libraries to identify inhibitory/agonistic effects .
Advanced: How to optimize reaction conditions to minimize by-products in synthesis?
Methodological Answer:
- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Temperature control : Lower reaction temperatures (<80°C) reduce side reactions like over-alkylation .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
